molecular formula C6H3ClN4O2 B12929735 4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine

4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B12929735
M. Wt: 198.57 g/mol
InChI Key: KLZIMUILDRCVNN-UHFFFAOYSA-N
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Description

4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine is a bicyclic heterocyclic compound featuring a fused pyrrole and triazine core. This scaffold is chemically analogous to purine bases, enabling interactions with biological targets such as kinases and viral polymerases . The chloro substituent at position 4 enhances lipophilicity and facilitates nucleophilic substitutions, while the nitro group at position 6 acts as an electron-withdrawing moiety, modulating electronic properties and reactivity .

Properties

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.57 g/mol

IUPAC Name

4-chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C6H3ClN4O2/c7-6-5-1-4(11(12)13)2-10(5)9-3-8-6/h1-3H

InChI Key

KLZIMUILDRCVNN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=NN2C=C1[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine can be achieved through various methods. One common approach involves the reaction of pyrrole derivatives with chloramine and formamidine acetate under controlled conditions . Another method includes the formation of triazinium dicyanomethylide, followed by multistep synthesis involving transition metal-mediated reactions and rearrangement of pyrrolooxadiazines .

Industrial Production Methods: For industrial-scale production, a scalable methodology has been developed that utilizes simple building blocks such as pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach. This process has been optimized to increase the overall yield from 33% to 55% . The safety concerns, removal of impurities, and ability to produce substantial quantities of high-quality triazine are addressed in this method.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives.

    Reduction: 4-Amino-6-nitropyrrolo[2,1-f][1,2,4]triazine.

    Cycloaddition: Pyridazine, pyrimidine, or pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine involves its interaction with molecular targets such as kinases. In cancer therapy, it acts as a kinase inhibitor, interfering with the signaling pathways that regulate cell growth and proliferation . The compound’s structure allows it to bind to the active sites of kinases, thereby inhibiting their activity and preventing the progression of cancer.

Comparison with Similar Compounds

Structural Analogs

Pyrrolo[2,1-f][1,2,4]triazine Derivatives
  • Remdesivir: Contains a cyano-substituted pyrrolotriazine core. It inhibits RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2, demonstrating broad-spectrum antiviral activity .
  • Brivanib Alaninate: Features a pyrrolotriazine scaffold with a fluorophenyl group. It acts as a VEGFR-2 and FGFR inhibitor, approved for hepatocellular carcinoma .
  • 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine : The methylsulfanyl group enhances metabolic stability, while chlorine improves lipophilicity. This compound is explored in kinase inhibitor development .
Pyrazolo[4,3-e][1,2,4]triazines
  • Nostocine A: A natural pyrazolotriazine with antibiotic and antitumor properties. Unlike pyrrolotriazines, pyrazolo derivatives exhibit distinct hydrogen-bonding patterns due to the pyrazole ring .
  • Pseudoiodinine: Another pyrazolotriazine with structural similarities but reduced synthetic accessibility compared to pyrrolotriazines .
1,2,4-Triazine Derivatives
  • Triazavirin : A triazolo[5,1-c][1,2,4]triazine with antiviral activity against influenza and coronaviruses. Lacks the fused pyrrole ring, reducing conformational flexibility .
  • 1,2,4-Triazine-based Anti-anxiety Agents : Derivatives with sulfur substituents (e.g., compound Va-12 ) show superior anti-inflammatory and anxiolytic activity compared to oxygenated analogs .
Key Observations:
  • Chloro Substituents : Enhance binding to hydrophobic kinase pockets (e.g., FAK inhibitors) and improve pharmacokinetic properties .
  • Nitro Groups : Increase electrophilicity, enabling nucleophilic aromatic substitutions for further derivatization .
  • Sulfur-containing Analogs : Methylsulfanyl or thioether groups improve metabolic stability and kinase selectivity .

Biological Activity

4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine (CAS Number: 1160995-37-8) is a compound with potential biological activity, particularly in the field of medicinal chemistry. It belongs to the class of pyrrolo-triazine derivatives, which have garnered attention for their pharmacological properties, including anticancer activity and effects on various signaling pathways.

  • Molecular Formula : C₆H₃ClN₄O₂
  • Molecular Weight : 198.57 g/mol
  • Structure : The compound features a pyrrolo-triazine core, which is significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. Triazines are known to interfere with various cellular signaling pathways that are crucial for cancer cell proliferation and survival.

  • Mechanism of Action :
    • Triazine derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as those involving apoptosis-related proteins and cell cycle regulators. This has been observed in various cancer cell lines where these compounds demonstrate cytotoxic effects .
  • Case Studies :
    • A review on triazine hybrids indicated that compounds similar to this compound have shown promising results in overcoming drug resistance in cancer therapies. For instance, certain triazine derivatives were effective against resistant strains of cancer cells that typically do not respond to standard chemotherapeutics .
  • In Vitro and In Vivo Studies :
    • In vitro studies have demonstrated that triazine hybrids can significantly reduce the viability of various cancer cell lines at micromolar concentrations. In vivo studies are still limited but suggest potential efficacy in animal models .

Other Biological Activities

Beyond anticancer effects, there is emerging evidence suggesting that triazine derivatives may exhibit other biological activities:

  • Hormonal Activity : Some studies have explored the estrogenic properties of triazines and their metabolites. For example, certain chloro-s-triazines have been shown to affect aromatase activity in human cell lines, indicating a possible hormonal modulation effect .
  • Neuroprotective Effects : Preliminary research suggests that some derivatives may also possess neuroprotective properties, although specific studies on this compound are still needed to confirm these effects.

Research Findings Summary

Study TypeFindingsReference
In VitroInduces apoptosis in cancer cell lines; effective against resistant cells
Hormonal ActivityAffects aromatase activity; potential estrogenic effects
In VivoLimited studies suggest efficacy in animal models

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